Cas no 96601-09-1 (Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)-)

Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)-
- 96601-09-1
- AKOS000287193
- 5-(nitro)-2-(prop-2-enyloxy)benzaldehyde
- 2-(allyloxy)-5-nitrobenzaldehyde
- AG-205/33110037
- SCHEMBL4321242
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- Inchi: InChI=1S/C10H9NO4/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h2-4,6-7H,1,5H2
- InChI Key: IVJQJFJZGVMJRH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 207.05315777Da
- Monoisotopic Mass: 207.05315777Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1Ų
- XLogP3: 1.8
Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657835-5g |
2-(Allyloxy)-5-nitrobenzaldehyde |
96601-09-1 | 98% | 5g |
¥21357.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657835-1g |
2-(Allyloxy)-5-nitrobenzaldehyde |
96601-09-1 | 98% | 1g |
¥5733.00 | 2024-04-23 |
Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- Related Literature
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1. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitorsAilong Shi,Defa Wang,He Wang,Yue Wu,Haiqiu Tian,Qi Guan,Kai Bao,Weige Zhang RSC Adv. 2016 6 114879
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Anup Kumar Bhanja,Snehasis Mishra,Kaushik Naskar,Suvendu Maity,Krishna Das Saha,Chittaranjan Sinha Dalton Trans. 2017 46 16516
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Anup Kumar Bhanja,Snehasis Mishra,Ketaki Kar,Kaushik Naskar,Suvendu Maity,Krishna Das Saha,Chittaranjan Sinha New J. Chem. 2018 42 17351
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Anup Kumar Bhanja,Snehasis Mishra,Krishna Das Saha,Chittaranjan Sinha Dalton Trans. 2017 46 9245
Additional information on Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)-
Introduction to Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- (CAS No. 96601-09-1)
Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- (CAS No. 96601-09-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic benzaldehyde core, a nitro group at the 5-position, and a propenyl ether moiety at the 2-position. These structural features contribute to its reactivity and functional versatility.
The 5-nitro group is particularly noteworthy for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. This feature makes Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- an attractive candidate for use in reactions that require controlled electron density distribution. The propenyl ether moiety, on the other hand, introduces a double bond that can participate in various chemical transformations, such as polymerization and conjugate addition reactions.
In the context of pharmaceutical research, Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory and antimicrobial properties. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 reported that derivatives of Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Furthermore, the propenyl ether functionality has been utilized in the synthesis of advanced materials. Researchers at the University of California, Berkeley, have developed novel polymers using Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- as a monomer. These polymers exhibit unique optical and mechanical properties, making them suitable for applications in optoelectronics and biomedical devices. The ability to fine-tune the properties of these materials through controlled polymerization reactions highlights the versatility of Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- in materials science.
In terms of chemical synthesis, Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- serves as an important intermediate in the preparation of more complex molecules. Its reactivity allows for the introduction of various functional groups through selective transformations. For example, the nitro group can be reduced to an amino group under appropriate conditions, providing a versatile platform for further derivatization. Additionally, the aldehyde functionality can be converted into other functional groups such as carboxylic acids or alcohols through well-established synthetic routes.
The safety and handling of Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
In conclusion, Benzaldehyde, 5-nitro-2-(2-propen-1-yloxy)- (CAS No. 96601-09-1) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new materials and therapeutic agents. As ongoing research continues to uncover new properties and applications of this compound, its importance in various scientific fields is likely to grow even further.
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